molecular formula C5H5ClF2N2 B13615062 3,5-Difluoropyridin-4-aminehydrochloride

3,5-Difluoropyridin-4-aminehydrochloride

Cat. No.: B13615062
M. Wt: 166.55 g/mol
InChI Key: RNDSBKZLPDPEQV-UHFFFAOYSA-N
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Description

3,5-Difluoropyridin-4-aminehydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts strong electron-withdrawing characteristics, which can influence the compound’s reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoropyridin-4-aminehydrochloride typically involves the fluorination of pyridine derivatives. One common method involves the use of fluorinating agents such as cesium fluoride and potassium fluoride in the presence of solvents like sulfolane and dimethyl sulfoxide. The reaction is carried out at elevated temperatures, often around 145°C to 190°C, to achieve high yields and purity .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to ensure consistent quality and scalability. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoropyridin-4-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium fluoride and cesium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3,5-Difluoropyridin-4-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoropyridin-4-aminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can influence various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoropyridine
  • 4-Fluoropyridine
  • 3,4-Difluoropyridine
  • 2,5-Difluoropyridine

Uniqueness

3,5-Difluoropyridin-4-aminehydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H5ClF2N2

Molecular Weight

166.55 g/mol

IUPAC Name

3,5-difluoropyridin-4-amine;hydrochloride

InChI

InChI=1S/C5H4F2N2.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,(H2,8,9);1H

InChI Key

RNDSBKZLPDPEQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)N)F.Cl

Origin of Product

United States

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